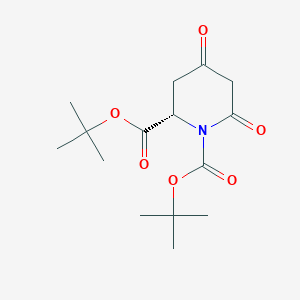
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is an organic compound widely used in organic synthesis. It is known for its role as a reagent in the protection of amine groups, particularly in peptide synthesis. This compound is often referred to as a Boc-protected derivative due to its tert-butoxycarbonyl (Boc) group, which is a common protective group in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate typically involves the reaction of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester with Meldrum’s acid in the presence of a base such as 4-dimethylaminopyridine (DMAP) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl). The reaction is carried out in dichloromethane at 0°C and then warmed to room temperature .
Industrial Production Methods
Commercial production of this compound often involves the reaction of tert-butanol, carbon dioxide, and phosgene, using DABCO as a base. This method is widely used by manufacturers in China and India. European and Japanese companies use the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by p-toluenesulfonic acid or methanesulfonic acid .
化学反应分析
Types of Reactions
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like di-tert-butyl peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Di-tert-butyl peroxide is commonly used as an oxidant.
Reducing Agents: Lithium aluminum hydride is a typical reducing agent.
Bases: Sodium bicarbonate is often used in aqueous conditions for Boc protection reactions.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, which are crucial intermediates in peptide synthesis and other organic transformations.
科学研究应用
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reagent for the protection of amine groups in organic synthesis.
Biology: In peptide synthesis, it helps in the formation of Boc-protected peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of various chemical products, including polymers and resins.
作用机制
The mechanism of action of Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate involves the formation of a Boc-protected amine. The Boc group is introduced to the amine under aqueous conditions using the compound in the presence of a base such as sodium bicarbonate. The Boc-protected amine is stable under basic and nucleophilic conditions, allowing for further chemical transformations .
相似化合物的比较
Similar Compounds
Di-tert-butyl dicarbonate:
Diethyl pyrocarbonate: Another protective reagent used in organic synthesis.
Dimethyl dicarbonate: Used as a protective group in organic chemistry.
Uniqueness
Di-tert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which allows for the selective protection of amine groups in complex organic molecules. Its stability under various reaction conditions makes it a valuable reagent in synthetic chemistry.
属性
CAS 编号 |
653589-10-7 |
|---|---|
分子式 |
C15H23NO6 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
ditert-butyl (2S)-4,6-dioxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO6/c1-14(2,3)21-12(19)10-7-9(17)8-11(18)16(10)13(20)22-15(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 |
InChI 键 |
YOYFZEQSJGFFCL-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
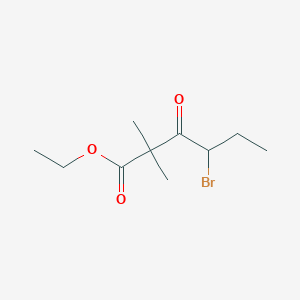
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
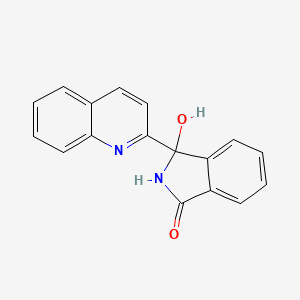
methanone](/img/structure/B12540679.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
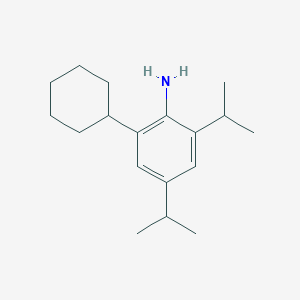
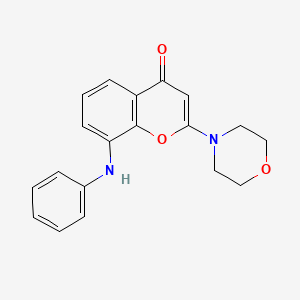
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
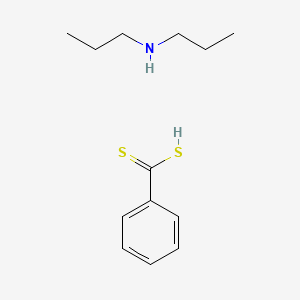
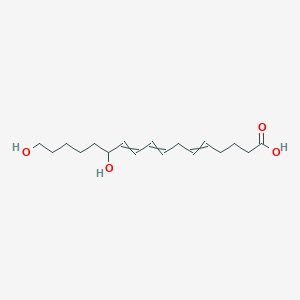
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
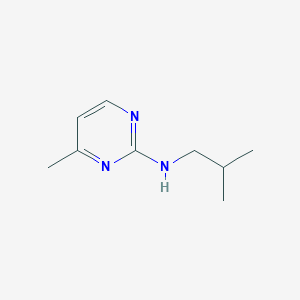
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
